molecular formula C21H18N2O2S2 B2464597 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 695172-77-1

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2464597
CAS No.: 695172-77-1
M. Wt: 394.51
InChI Key: ZOIQSBFEJSQAOV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed around the integration of a benzothiazole scaffold and a benzenesulfonamide group. The benzothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological properties. Compounds featuring this scaffold have been extensively investigated for their anti-inflammatory potential, particularly as inhibitors of cyclooxygenase (COX) enzymes . Furthermore, the benzothiazole moiety is recognized for its role in anticancer and antibacterial research, contributing to the compound's profile as a versatile scaffold for developing novel therapeutic agents . The benzenesulfonamide group is another key pharmacophore, often associated with enzymatic inhibition and modulation of various biological targets . This combination makes this compound a promising candidate for researchers exploring new modulators of enzymatic activity and ion channel function. Its structural features suggest potential as a negative allosteric modulator for certain receptor families, similar to other N-(thiazol-2-yl)-benzamide analogs that have been identified as selective antagonists for ligand-gated ion channels like ZAC (Zinc-Activated Channel) . Researchers can utilize this compound in various in vitro assays, including enzyme inhibition studies, cell-based phenotypic screens, and as a starting point for structure-activity relationship (SAR) optimization in hit-to-lead campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-14-10-11-15(2)20(12-14)27(24,25)23-17-7-5-6-16(13-17)21-22-18-8-3-4-9-19(18)26-21/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIQSBFEJSQAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms an intermediate, which is then further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide primarily targets cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators such as prostaglandins. The compound inhibits these enzymes, leading to a reduction in inflammation by decreasing the production of thromboxane and prostacyclin.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.

Biology

The compound is being investigated for its potential as an enzyme inhibitor and receptor modulator. Studies have shown that it can influence biological pathways related to inflammation and pain management .

Medicine

Anti-inflammatory Properties : Due to its ability to inhibit COX enzymes, this compound is explored for treating conditions characterized by inflammation such as arthritis.

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens .

Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer activities, warranting further investigation into this compound for oncological applications .

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of advanced materials including polymers and dyes. Its unique chemical properties contribute to enhancing the performance characteristics of these materials.

Case Studies

  • Anti-inflammatory Research : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX activity. This finding supports its potential use in developing new anti-inflammatory drugs.
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that derivatives of this compound exhibited significant antimicrobial activity. This positions it as a candidate for further development in antibiotic therapies .
  • Polymer Development : Research on incorporating this compound into polymer matrices revealed enhanced thermal stability and mechanical properties compared to conventional materials. This suggests its utility in creating high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Analogues from Patent Literature

Compound from (Patent EP3853225A1):

  • Structure: N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives.
  • Key Features:
    • Thiazol-2-yl (instead of benzothiazole) linked to a pyridin-2-yl group.
    • Acrylamide linker (vs. sulfonamide in the target compound).
  • Biological Activity: Designed as CDK7 inhibitors for cancer therapy, demonstrating high inhibitory potency in preclinical models .
  • Acrylamide may confer covalent binding properties (unlike the non-covalent sulfonamide), enhancing target residence time.

Sulfonamide Derivatives from

4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide:

  • Structure: Features a 1,3,4-thiadiazole ring with a butyl substituent.
  • Key Features: Amino group at the para position of the benzene ring (vs. dimethyl substitution in the target compound). Thiadiazole heterocycle (less aromatic than benzothiazole).
  • Biological Activity: Sulfonamide-thiadiazole hybrids are historically associated with antimicrobial activity, possibly through folate biosynthesis inhibition .

4-Amino-N-(2,3-dihydro-2,5-dimethyl-3-isoxazolyl)benzenesulfonamide:

  • Structure: Contains a dihydroisoxazole ring.
  • Key Features: Isoxazole (oxygen-containing heterocycle) with reduced aromaticity compared to benzothiazole. Amino group enhances solubility but may reduce lipophilicity.

Comparative Analysis Table

Compound Name Core Heterocycle Substituents on Benzene Linker/Group Biological Target Potential Use
Target Compound Benzo[d]thiazole 2,5-dimethyl Sulfonamide Unknown (kinase?) Anticancer/Enzyme inhibition
Patent Compound (EP3853225A1) Thiazole Acrylamide, pyridine Acrylamide CDK7 Cancer therapy
4-Amino-N-[5-butyl-thiadiazol-2-yl] 1,3,4-Thiadiazole 4-amino Sulfonamide Dihydropteroate synthase? Antimicrobial
4-Amino-N-(dihydroisoxazolyl) Dihydroisoxazole 4-amino Sulfonamide Carbonic anhydrase Glaucoma/Epilepsy

Key Research Findings

Impact of Heterocycles: Benzothiazole vs. Sulfonamide vs. Acrylamide: Sulfonamides typically act as non-covalent inhibitors (e.g., binding to Zn²⁺ in carbonic anhydrase), while acrylamides may enable covalent inhibition, as seen in kinase-targeting drugs .

Substituent Effects: 2,5-Dimethyl vs. Amino Groups: The dimethyl groups in the target compound likely increase logP (lipophilicity), favoring blood-brain barrier penetration, whereas amino groups enhance solubility but reduce passive diffusion .

The target compound’s structural uniqueness suggests unexplored targets, warranting kinase panel screening.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and anticonvulsant properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a benzo[d]thiazole moiety. The structural formula can be represented as follows:

C17H18N2S2O\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}_2\text{O}

This structure is significant as the presence of the thiazole and sulfonamide groups often correlates with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound.

Case Study: Anticancer Mechanisms

  • A study demonstrated that compounds with thiazole rings exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the inhibition of cancer cell proliferation .
  • In vitro assays showed that the compound effectively inhibited cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial properties of thiazole-containing compounds have been widely documented.

Research Findings:

  • Compounds similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed comparable efficacy to standard antibiotics like norfloxacin .
  • A structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the aromatic rings enhance antibacterial activity, suggesting that modifications in the molecular structure can lead to improved efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties.

Clinical Insights:

  • In animal models, compounds featuring similar structural motifs were found to exhibit anticonvulsant effects in pentylenetetrazol (PTZ) induced seizures. The median effective dose (ED50) values indicated that these compounds could offer protection comparable to established anticonvulsants .
  • The SAR studies suggest that modifications at specific positions on the thiazole ring can significantly influence anticonvulsant activity, highlighting the importance of molecular design in drug development .

Summary of Biological Activities

Activity Mechanism Efficacy
AnticancerInduction of apoptosis; inhibition of proliferationIC50 values in low micromolar range
AntibacterialDisruption of bacterial cell wall synthesisComparable efficacy to standard antibiotics
AnticonvulsantModulation of neurotransmitter systemsED50 values similar to established drugs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., benzo[d]thiazol-2-amine derivatives) with substituted benzenesulfonyl chlorides in polar aprotic solvents like ethanol or DMF. For example, describes analogous syntheses using ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization strategies include:

  • Catalyst Selection : Acidic conditions (e.g., glacial acetic acid) enhance reaction rates .
  • Purification : Column chromatography or recrystallization from methanol/ethanol ensures purity (>95% by TLC) .
  • Yield Improvement : Extended reflux times (4–6 hours) and stoichiometric control (1:1 molar ratio of reactants) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.15–8.69 ppm for aromatic protons, δ 4.33–4.46 ppm for methyl groups) confirms substituent positions .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 395.12) .
  • Melting Point Analysis : Sharp, reproducible melting points (e.g., 176–185°C) indicate purity .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., anthrax lethal factor inhibition, IC₅₀ determination) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Selectivity Profiling : Cross-testing against non-target enzymes (e.g., CDK7) to rule off-target effects .

Advanced Research Questions

Q. How do structural modifications to the benzo[d]thiazole or sulfonamide moieties affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Benzo[d]thiazole Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position enhance enzyme binding affinity (e.g., 10-fold increase in inhibitory activity for anthrax lethal factor) .
  • Sulfonamide Optimization : Bulky alkyl groups (e.g., 2,5-dimethyl) improve metabolic stability but may reduce solubility .
  • Hybrid Derivatives : Combining with pyridine or triazole rings (e.g., compound 56 in ) broadens activity spectra .

Q. What molecular properties of this compound influence its oral bioavailability, and how can they be optimized?

  • Methodological Answer : Key parameters from include:

  • Rotatable Bonds : ≤10 (current count: 7) ensures flexibility without compromising membrane permeation .
  • Polar Surface Area (PSA) : Target ≤140 Ų (current PSA: ~90 Ų) to enhance intestinal absorption .
  • Hydrogen Bond Donors/Acceptors : ≤12 total (current: 4 donors, 6 acceptors) minimizes efflux pump interactions .
    • Optimization Strategies : Introduce methyl groups to reduce PSA or replace polar groups with bioisosteres (e.g., -CF₃ for -COOH) .

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural Analog Confusion : Confirm compound identity via LC-MS and NMR when referencing patents (e.g., distinguish from similar CDK7 inhibitors in ) .
  • Cell Line Differences : Use isogenic cell panels to control for genetic variability .

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